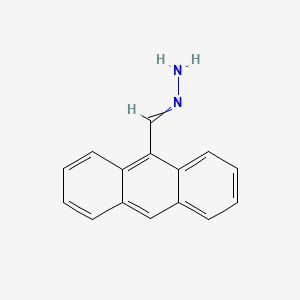

9-Anthraldehyde hydrazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

anthracen-9-ylmethylidenehydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQXWVMPUOEUKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 9-Anthraldehyde Hydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 9-Anthraldehyde hydrazone, a compound of interest in various fields of chemical research and development. This document details its synthesis, physicochemical characteristics, spectral data, and reactivity profile, based on currently available scientific literature.

Chemical and Physical Properties

This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon. The introduction of the hydrazone functional group imparts specific chemical reactivity and potential biological activity to the anthracene scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7512-18-7 | [1][2] |

| Molecular Formula | C₁₅H₁₂N₂ | [1][3][4][5] |

| Molecular Weight | 220.27 g/mol | [1][2][3][4] |

| Melting Point | 125-126 °C | [2] |

| Appearance | Yellow solid | [6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 9-Anthraldehyde with hydrazine hydrate.

Materials:

-

9-Anthraldehyde (1.06 g, 5.16 mmol)

-

Hydrazine monohydrate (64%-65%, 3 mL)

-

Absolute ethanol (10 mL)

Procedure:

-

To a solution of 9-anthraldehyde in absolute ethanol at room temperature, add hydrazine monohydrate.

-

Heat the reaction mixture under reflux for 2 hours.

-

After cooling to room temperature, filter the resulting yellow powder.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Materials:

-

Anthracene (22.5 g, 0.13 mole)

-

N-methylformanilide (35 g, 0.26 mole)

-

Phosphorus oxychloride (35 g, 0.23 mole)

-

o-dichlorobenzene (20 mL)

-

Crystalline sodium acetate (140 g)

-

Water (250 mL)

-

6 N Hydrochloric acid

-

Glacial acetic acid (50 mL)

-

Methanol (30 mL)

Procedure:

-

In a round-bottomed flask fitted with a mechanical stirrer and reflux condenser, place N-methylformanilide, phosphorus oxychloride, o-dichlorobenzene, and anthracene.

-

Heat the mixture on a steam bath to 90–95°C for 1 hour with stirring.

-

Cool the mixture and add a solution of crystalline sodium acetate in water.

-

Distill with steam to remove o-dichlorobenzene and most of the methylaniline.

-

Cool the residue to solidify the crude product.

-

Wash the solid with 6 N hydrochloric acid and then with water.

-

Recrystallize the crude solid from hot glacial acetic acid.

-

Wash the bright yellow aldehyde with methanol and dry.

Diagram 1: Synthesis Workflow of this compound

References

- 1. This compound | 7512-18-7 [m.chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | C15H12N2 | CID 9569464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synchem.de [synchem.de]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety [scirp.org]

Synthesis and Characterization of 9-Anthraldehyde Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 9-Anthraldehyde hydrazone, a molecule of interest in medicinal chemistry and materials science. This document details the synthetic pathway from commercially available starting materials and outlines the analytical techniques used to confirm its structure and purity.

Synthesis Methodology

The synthesis of this compound is a two-step process that begins with the formylation of anthracene to produce 9-Anthraldehyde, followed by a condensation reaction with hydrazine hydrate.

Step 1: Synthesis of 9-Anthraldehyde

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. In this procedure, anthracene reacts with a formylating agent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to yield 9-Anthraldehyde.

Experimental Protocol:

A detailed procedure for the synthesis of 9-Anthraldehyde is as follows:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of anthracene, N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) in a suitable solvent (e.g., o-dichlorobenzene) is prepared.

-

The reaction mixture is heated to a temperature between 80-110°C and stirred for several hours.

-

Upon completion of the reaction, the mixture is cooled, and the product is precipitated by the addition of water.

-

The crude 9-Anthraldehyde is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol, to yield a yellow crystalline solid.

Step 2: Synthesis of this compound

The final step involves the condensation of the synthesized 9-Anthraldehyde with hydrazine hydrate. This reaction forms the hydrazone through the nucleophilic addition of hydrazine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule.

Experimental Protocol:

A reported method for the synthesis of this compound is as follows:

-

To a solution of 9-Anthraldehyde (1.0 equivalent) in absolute ethanol, an excess of hydrazine monohydrate is added.

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is heated under reflux for 2 hours.

-

After cooling to room temperature, the resulting yellow precipitate is collected by filtration.

-

The crude product is purified by recrystallization from ethanol to afford this compound as a yellow solid. A yield of 79% has been reported for this procedure.

Characterization Data

The structural confirmation and purity assessment of the synthesized 9-Anthraldehyde and its hydrazone derivative are performed using various spectroscopic and physical methods.

Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 9-Anthraldehyde | C₁₅H₁₀O | 206.24 | 104-105 | Yellow crystalline solid |

| This compound | C₁₅H₁₂N₂ | 220.27[1] | 125-126 | Yellow solid |

Spectroscopic Data for 9-Anthraldehyde

¹H NMR (CDCl₃, δ, ppm): 11.63 (s, 1H, -CHO), 9.28 (s, 1H, Ar-H), 8.52 (d, 2H, J=8.8 Hz, Ar-H), 8.08 (d, 2H, J=8.4 Hz, Ar-H), 7.70-7.50 (m, 4H, Ar-H).

¹³C NMR (CDCl₃, δ, ppm): 193.8, 137.9, 131.5, 130.3, 129.2, 128.9, 127.1, 125.4, 124.7.[2][3]

FT-IR (KBr, cm⁻¹): A prominent peak for the carbonyl (C=O) stretching of the aldehyde is observed around 1700 cm⁻¹. Other characteristic peaks include those for aromatic C-H and C=C stretching.

Mass Spectrometry (EI): The mass spectrum shows a molecular ion peak (M⁺) at m/z = 206, corresponding to the molecular weight of 9-Anthraldehyde.

Spectroscopic Data for this compound

¹H NMR (CDCl₃, δ, ppm): 8.80 (s, 1H, CH=N), 8.49 (d, J = 8.7 Hz, 2H, Ar-H), 8.43 (s, 1H, Ar-H), 8.00 (d, J = 8.1 Hz, 2H, Ar-H), 7.55–7.44 (m, 4H, Ar-H), 5.91 (s, 2H, -NH₂).

FT-IR (KBr, cm⁻¹): While a specific spectrum was not found, the characteristic peaks for this compound would include:

-

N-H stretching vibrations in the range of 3200-3400 cm⁻¹.

-

C=N (imine) stretching vibration around 1600-1650 cm⁻¹.

-

The disappearance of the strong C=O stretching peak from 9-Anthraldehyde (around 1700 cm⁻¹) is a key indicator of the successful formation of the hydrazone.[4]

-

Aromatic C-H and C=C stretching peaks.

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 220, corresponding to the molecular weight of this compound.[1] Common fragmentation patterns for hydrazones may include the loss of NH₃ or cleavage of the N-N bond.[5][6]

Experimental and Synthetic Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

Caption: Synthesis and Characterization Workflow of this compound.

Applications in Drug Development and Research

Hydrazones are a versatile class of compounds with a wide range of reported biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The presence of the azomethine group (-C=N-NH-) is crucial for their biological action. The anthracene moiety in this compound provides a large, planar aromatic system that can facilitate intercalation with DNA or binding to protein targets. This makes it an interesting scaffold for the design of new therapeutic agents. Further research into the biological evaluation of this compound and its derivatives is warranted to explore its potential in drug discovery.

Conclusion

This technical guide has outlined a reliable and straightforward two-step synthesis for this compound. The characterization data provided, compiled from available literature, confirms the structure of the product. While some spectroscopic data for the final product is not extensively reported, the provided information and expected spectral characteristics offer a solid foundation for researchers working with this compound. The versatile nature of the hydrazone functional group combined with the unique properties of the anthracene core makes this compound a promising candidate for further investigation in various scientific fields.

References

Spectroscopic and Synthetic Profile of 9-Anthraldehyde Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and spectroscopic characterization of 9-Anthraldehyde hydrazone, a valuable building block in medicinal chemistry and materials science. This document details the experimental protocol for its preparation and presents its comprehensive spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) information.

Synthesis of this compound

The synthesis of this compound is achieved through a condensation reaction between 9-Anthraldehyde and hydrazine monohydrate. The workflow for this synthesis is depicted below.

Caption: Reaction workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a published procedure for the synthesis of this compound[1].

Materials:

-

9-Anthraldehyde (1.06 g, 5.16 mmol)

-

64-65% Hydrazine monohydrate (3 ml, ~61.8 mmol)

-

Absolute Ethanol (10 ml)

Procedure:

-

To a solution of 9-anthraldehyde in absolute ethanol at room temperature, add hydrazine monohydrate.

-

Heat the reaction mixture under reflux for 2 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Collect the resulting yellow precipitate by filtration.

-

Purify the crude product by recrystallization from ethanol to yield this compound as a yellow solid.

Spectroscopic Data

The structural confirmation of the synthesized this compound is based on the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded on a 500 MHz spectrometer using CDCl₃ as the solvent[1].

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.80 | s | 1H | Ar-H |

| 8.49 | d, J = 8.7 Hz | 2H | Ar-H |

| 8.43 | s | 1H | Ar-H |

| 8.00 | d, J = 8.1 Hz | 2H | Ar-H |

| 7.55–7.44 | m | 4H | Ar-H |

| 5.91 | s | 2H | NH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm |

| 140.94 |

| 131.42 |

| 129.96 |

| 128.84 |

| 128.30 |

| 126.73 |

| 126.28 |

| 125.53 |

| 125.22 |

| 125.16 |

| 77.34 |

| 77.29 |

| 77.08 |

| 76.83 |

Infrared (IR) Spectroscopy

The FT-IR spectrum was recorded using an ATR (Attenuated Total Reflectance) accessory[1].

Table 3: FT-IR Spectroscopic Data for this compound [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3363 | N-H stretch (NH₂) |

| 1620 | C=N stretch |

| 80 | (Likely a typo in the source, possibly aromatic C-H bending) |

Mass Spectrometry (MS)

The mass spectrometric data confirms the molecular weight of the compound.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂ | PubChem[2] |

| Molecular Weight | 220.27 g/mol | PubChem[2] |

| Exact Mass | 220.100048391 Da | PubChem (Computed)[2] |

References

Electronic and optical properties of 9-Anthraldehyde hydrazone

An In-depth Technical Guide to the Electronic and Optical Properties of 9-Anthraldehyde Hydrazone

Introduction

This compound (C₁₅H₁₂N₂) is an organic compound belonging to the hydrazone class, which is characterized by the C=N-N functional group.[1] This molecular scaffold, formed from the condensation of 9-anthraldehyde and hydrazine, combines the well-defined photophysical properties of the anthracene core with the versatile chemical nature of the azomethine group (-NHN=CH).[2] The anthracene moiety is a large, planar polycyclic aromatic hydrocarbon known for its strong UV absorption and blue fluorescence. The hydrazone linker introduces both nucleophilic and electrophilic centers, making these molecules valuable synthons for more complex structures and potential ligands for metal complexes.[1]

This guide provides a comprehensive overview of the synthesis, characterization, and the core electronic and optical properties of this compound. It is intended for researchers, chemists, and drug development professionals interested in the fundamental characteristics of this compound for applications in materials science, chemosensors, and medicinal chemistry.

Synthesis and Characterization

The primary route for synthesizing this compound is a direct condensation reaction. This method is straightforward and typically results in a high yield of the target compound.

General Synthesis

The synthesis involves the acid-catalyzed condensation of 9-anthraldehyde with hydrazine monohydrate.[3] The reaction proceeds by nucleophilic attack of the hydrazine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic C=N imine bond of the hydrazone.

A typical workflow for the synthesis and subsequent characterization of this compound is illustrated below.

Structural Characterization

The identity and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.

| Technique | Purpose | Typical Observations |

| ¹H NMR | Confirms the proton environment. | Signals corresponding to the aromatic protons of the anthracene core, the imine proton (-CH=N), and the amine protons (-NH₂). |

| ¹³C NMR | Confirms the carbon skeleton. | Resonances for the carbons in the anthracene rings and the imine carbon. |

| FT-IR | Identifies key functional groups. | Characteristic stretching vibrations for N-H (amine), C=N (imine), and aromatic C-H bonds. |

| Mass Spec. | Confirms molecular weight. | A molecular ion peak corresponding to the expected mass of C₁₅H₁₂N₂ (approx. 220.27 g/mol ). |

Electronic and Optical Properties

The photophysical behavior of this compound is governed by electronic transitions within its π-conjugated system, which is dominated by the anthracene core.

UV-Visible Absorption

The UV-Vis absorption spectrum is characterized by structured bands typical of the anthracene moiety. These bands arise from π-π* transitions. The position and intensity of these bands can be influenced by the solvent environment, a phenomenon known as solvatochromism.[4][5] While specific data for this compound is not extensively tabulated in the literature, the parent 9-anthraldehyde exhibits characteristic ¹Lₐ and ¹Lₑ absorption bands.[6] The hydrazone functionalization is expected to cause a slight shift in these bands due to its electronic contribution.

Fluorescence Emission

Anthracene derivatives are known for their strong fluorescence. Upon excitation with UV light, this compound is expected to exhibit fluorescence, typically in the blue region of the spectrum. The emission results from the radiative decay of the electron from the Lowest Unoccupied Molecular Orbital (LUMO) to the Highest Occupied Molecular Orbital (HOMO). The energy difference between these orbitals dictates the color of the emitted light. It is noted that early reports on the fluorescence of the parent 9-anthraldehyde in certain solvents were found to be in error, with the actual fluorescence occurring at a lower frequency (longer wavelength) than initially reported.[6]

The diagram below illustrates the fundamental electronic transitions responsible for the optical properties of the molecule.

Theoretical Properties (DFT)

Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic structure and properties of molecules like hydrazones.[7][8] These calculations can provide valuable insights into the geometry, orbital energies (HOMO/LUMO), and vibrational frequencies.

| Parameter | Significance |

| HOMO Energy | Highest Occupied Molecular Orbital; relates to the electron-donating ability. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which correlates with the electronic absorption and chemical reactivity. A smaller gap often implies easier excitation. |

For many hydrazone derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO may be distributed across the π-conjugated system.[8]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for hydrazone synthesis.[3]

-

Dissolution: Dissolve 9-anthraldehyde (e.g., 1.06 g, 5.16 mmol) in absolute ethanol (10 ml) in a round-bottom flask at room temperature.

-

Addition of Hydrazine: Add hydrazine monohydrate (64-65%) (e.g., 3 ml) to the solution.

-

Reaction: Heat the reaction mixture under reflux for approximately 2 hours. A catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate the condensation.

-

Isolation: After cooling the mixture to room temperature, the product typically precipitates as a solid.

-

Purification: Filter the solid product and wash it with cold ethanol. Further purify the product by recrystallization from a suitable solvent like ethanol to obtain a yellow solid.[3]

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1x10⁻³ M) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile).

-

Dilution: Prepare a dilute solution (e.g., 1x10⁻⁵ M) from the stock solution in the same solvent.

-

Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm). Use a cuvette containing the pure solvent as the reference.

-

Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Density Functional Theory (DFT) Calculations

-

Structure Optimization: The initial molecular geometry of this compound is constructed. A geometry optimization is then performed using a common functional and basis set, such as B3LYP with the 6-31G(d,p) basis set, to find the lowest energy conformation.[7]

-

Frequency Calculation: A harmonic vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, calculate the electronic properties, including the energies and distributions of the HOMO and LUMO. This provides the theoretical HOMO-LUMO energy gap.

Potential Applications

The unique electronic and optical properties of this compound make it a candidate for several advanced applications:

-

Organic Electronics: Hydrazone compounds have been investigated as semiconductor materials for use in organic light-emitting diodes (OLEDs) and organic photoconductors.[9]

-

Fluorescent Probes: The anthracene fluorophore is sensitive to its local environment. Derivatives can be designed as fluorescent chemosensors for detecting ions or small molecules.

-

Drug Development: The hydrazone scaffold is present in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][7] The ability to act as a ligand for metal ions is also crucial in the design of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Electronic absorption and fluorescence of 9-anthraldehyde and its conjugate cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN106366017A - Preparation method of 9-anthraldehyde-1, 1-diphenylhydrazone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Fluorescence Quantum Yield of 9-Anthraldehyde Hydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction to 9-Anthraldehyde Hydrazone and its Fluorescence Properties

This compound is a derivative of 9-anthraldehyde, an anthracene-based compound known for its fluorescent properties.[1] The core structure consists of an anthracene moiety, which is a well-characterized fluorophore, functionalized with a hydrazone group (>C=N-NH2).[2][3] Hydrazone derivatives are a significant class of compounds in medicinal and materials chemistry, and their fluorescent properties are of great interest for applications such as biological imaging and sensing.[4][5]

The fluorescence of this compound is expected to originate from the π-conjugated system of the anthracene ring. However, the hydrazone substituent can significantly influence the photophysical properties, including the fluorescence quantum yield (ΦF), through electronic effects and potential participation in excited-state processes such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT).[4] The fluorescence quantum yield, defined as the ratio of photons emitted to photons absorbed, is a critical parameter for assessing the efficiency of the fluorescence process.[6]

Theoretical Framework of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as:

ΦF = (Number of photons emitted) / (Number of photons absorbed)

Alternatively, it can be expressed in terms of the rate constants for the depopulation of the excited state:

ΦF = k_r / (k_r + k_nr)

where:

-

k_r is the rate constant for radiative decay (fluorescence).

-

k_nr is the sum of the rate constants for all non-radiative decay pathways, such as internal conversion, intersystem crossing, and quenching.

Several factors can influence the fluorescence quantum yield of a molecule, including its chemical structure, the solvent environment (polarity, viscosity, pH), temperature, and the presence of quenchers.[7][8][9][10] For anthracene derivatives, aggregation can also lead to quenching and a decrease in the quantum yield.[1]

Experimental Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of an unknown sample is the comparative method, also known as the relative method.[11][12] This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

The choice of the reference standard is crucial for accurate measurements. The standard should:

-

Have a well-documented and consistent fluorescence quantum yield in the literature.

-

Absorb and emit in a similar spectral range as the sample to be tested.

-

Be soluble in the same solvent as the sample.

-

Be chemically stable and photostable under the experimental conditions.

For this compound, which is based on an anthracene core, suitable standards could include quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54), or 9,10-diphenylanthracene in cyclohexane (ΦF ≈ 0.90-1.00).[10][13]

A detailed workflow for the determination of the fluorescence quantum yield using the comparative method is provided below.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C15H12N2 | CID 9569464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. horiba.com [horiba.com]

- 7. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 8. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 13. researchgate.net [researchgate.net]

Determining the Solubility of 9-Anthraldehyde Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 9-Anthraldehyde hydrazone, a compound of interest in various research and development fields. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to generate their own reliable data.

Introduction

This compound is an aromatic hydrazone with a chemical structure that suggests low solubility in aqueous solutions and potentially higher solubility in organic solvents. Accurate solubility data is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and in-vitro testing protocols. This guide outlines the established isothermal saturation method for the precise determination of its solubility in various solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common solvents has not been extensively published. Researchers are encouraged to use the experimental protocols outlined in this guide to populate the following table with their own findings.

Table 1: Experimental Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| e.g., Ethanol | e.g., 25 | e.g., UV-Vis Spectroscopy | ||

| e.g., Methanol | e.g., 25 | |||

| e.g., DMSO | e.g., 25 | |||

| e.g., Acetone | e.g., 25 | |||

| e.g., Water | e.g., 25 | |||

| e.g., 1-Octanol | e.g., 25 | |||

| e.g., Hexane | e.g., 25 |

Experimental Protocol: Isothermal Saturation Method

The following protocol is adapted from established methods for determining the solubility of hydrazone compounds.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., ethanol, methanol, DMSO, acetone, water, 1-octanol, hexane)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally, but a minimum of 24-48 hours is recommended, with continuous agitation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Analysis of Solute Concentration:

-

The concentration of this compound in the filtered supernatant can be determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

UV-Vis Spectroscopy: Prepare a calibration curve of this compound in the respective solvent. Measure the absorbance of the filtered supernatant at the wavelength of maximum absorbance (λmax) and determine the concentration from the calibration curve.

-

HPLC: Develop a suitable HPLC method with a calibration curve to determine the concentration of the compound in the filtered supernatant.

-

-

-

Data Calculation and Reporting:

-

Calculate the solubility in g/L and mol/L.

-

Repeat the experiment at least in triplicate for each solvent to ensure the reliability of the results and report the average solubility with the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide provides a standardized and reproducible methodology for determining the solubility of this compound. By following the outlined isothermal saturation protocol, researchers can generate the critical data necessary for advancing their work in drug development and other scientific disciplines. The provided table structure and workflow visualization aim to support systematic data collection and reporting.

Thermal Stability of 9-Anthraldehyde Hydrazone and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of 9-anthraldehyde hydrazone and its derivatives, compounds of significant interest in materials science and medicinal chemistry. Understanding the thermal properties of these molecules is crucial for their application in various fields, ensuring their stability during synthesis, purification, and in their final application environments. This document outlines the synthesis, thermal analysis methodologies, and available thermal stability data for these compounds.

Introduction to 9-Anthraldehyde Hydrazones

This compound is an organic compound formed by the condensation of 9-anthraldehyde with hydrazine. This core structure can be readily modified to produce a wide range of derivatives with diverse chemical and physical properties. These compounds, belonging to the broader class of hydrazones, are known for their biological activities, including antimicrobial, anticonvulsant, and anticancer properties. In the realm of materials science, the anthracene moiety imparts unique photophysical characteristics, making them candidates for fluorescent probes and organic light-emitting diodes (OLEDs). The thermal stability of these compounds is a critical parameter that dictates their suitability for high-temperature applications and their shelf-life in pharmaceutical formulations.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is typically a straightforward condensation reaction between 9-anthraldehyde and a hydrazine or a substituted hydrazine. The general reaction scheme is presented below.

General Synthetic Protocol:

A solution of 9-anthraldehyde in a suitable solvent, such as ethanol, is treated with a stoichiometric equivalent of hydrazine hydrate or a substituted hydrazine. The reaction mixture is then heated under reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Thermal Analysis Techniques

The thermal stability of this compound and its derivatives is primarily investigated using two key thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. The resulting plot of mass versus temperature, known as a thermogram, provides information about the thermal stability and composition of the initial sample. Key information obtained from TGA includes:

-

Decomposition Temperature (Td): The temperature at which the compound begins to degrade.

-

Weight Loss Percentage: The amount of mass lost at different stages of heating, which can correspond to the loss of solvent molecules or the decomposition of specific functional groups.

-

Residual Mass: The mass of the material remaining at the end of the experiment, which can provide insights into the final decomposition products.

Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Both the sample and the reference are maintained at nearly the same temperature throughout the experiment. DSC can detect and quantify the heat associated with transitions in materials as a function of temperature. Key information obtained from DSC includes:

-

Melting Point (Tm): The temperature at which a solid becomes a liquid. This is observed as an endothermic peak on the DSC curve.

-

Enthalpy of Fusion (ΔHf): The amount of heat absorbed during melting.

-

Glass Transition Temperature (Tg): The temperature at which an amorphous solid becomes rubbery.

-

Crystallization Temperature (Tc): The temperature at which a substance crystallizes from the amorphous or molten state, observed as an exothermic peak.

Experimental Protocols for Thermal Analysis

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible thermal analysis data.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed into a TGA crucible (commonly made of alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate, typically 10 °C/min.

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset of decomposition, the temperatures of maximum weight loss, and the percentage of weight loss in each step.

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (usually aluminum), which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample. For melting point determination, a heating rate of 5-10 °C/min is typically used.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to determine the melting point (as the onset or peak of the endothermic event) and the enthalpy of fusion (by integrating the peak area).

Thermal Stability Data

A comprehensive search of the scientific literature reveals limited specific quantitative data on the thermal stability of this compound and its simple derivatives presented in a tabular format. However, data for a related Schiff base complex and the parent aldehyde are available and are summarized below.

Table 1: Thermal Analysis Data for a 9-Anthraldehyde Derived Schiff Base Complex

| Compound | Technique | Onset Decomposition Temperature (°C) | Weight Loss (%) | Final Residue (%) |

| [Cd(L1)Cl2]H2O* | TGA | 145 | - | - |

*Where L1 is a Schiff base derived from 9-anthracenecarboxaldehyde. The data indicates the complex is stable up to 145 °C before decomposition begins.[1]

Table 2: Thermal Analysis Data for 9-Anthraldehyde

| Compound | Technique | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

| 9-Anthraldehyde | DSC | 104-105 | 23.8 ± 0.5 |

The melting point of the parent aldehyde provides a baseline for comparison with its hydrazone derivatives.[2]

Note: The lack of a systematic study on the thermal properties of a series of this compound derivatives in the available literature highlights a significant research gap. Further experimental work is required to establish structure-property relationships concerning the thermal stability of these compounds.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and thermal characterization of 9-anthraldehyde hydrazones.

Caption: Synthesis and Thermal Analysis Workflow.

Factors Influencing Thermal Stability

The thermal stability of this compound derivatives is influenced by a variety of structural and environmental factors.

Caption: Factors Affecting Thermal Stability.

Conclusion

This technical guide has summarized the current understanding of the thermal stability of this compound and its derivatives. While general synthetic and analytical protocols are well-established, there is a notable absence of systematic studies reporting quantitative thermal stability data for a series of these compounds. The limited available data for a related complex and the parent aldehyde have been presented. The provided workflows and diagrams offer a framework for future research in this area. It is recommended that further experimental investigations be undertaken to fully characterize the thermal properties of this important class of compounds, which will undoubtedly facilitate their broader application in science and technology.

References

A Technical Guide to the Biological Activities of Novel Hydrazone Compounds

For Researchers, Scientists, and Drug Development Professionals

Hydrazones, a class of organic compounds characterized by the >C=N-NH- functional group, have emerged as a versatile and privileged scaffold in medicinal chemistry. Their synthetic accessibility and diverse pharmacological activities have positioned them as promising candidates for the development of new therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of novel hydrazone compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Antimicrobial Activity

Hydrazone derivatives have demonstrated broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[1][2] This is particularly significant in the face of rising antimicrobial resistance.[3] The mechanism of action is often attributed to the azomethine group (-NH–N=CH-), which is crucial for their pharmacological activity.[3]

Antibacterial Activity

Numerous studies have reported the potent antibacterial effects of novel hydrazones against both Gram-positive and Gram-negative bacteria.[1]

Table 1: Antibacterial Activity of Novel Hydrazone Compounds

| Compound/Derivative | Bacterial Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference |

| 5-nitrofuran-2-carboxylic acid hydrazide-hydrazones | S. epidermidis ATCC 12228, S. aureus ATCC 43300, S. aureus ATCC 6538, B. subtilis ATCC 6633, B. cereus ATCC 10876 | 0.48–15.62 | 0.98–62.5 | [1] |

| Isonicotinic acid hydrazide-hydrazones (15 and 16) | Gram-positive bacteria | 1.95–7.81 | 3.91–125 | [1] |

| Quinoline hydrazone derivatives | Mycobacterium tuberculosis H37 RV | 6.25–25 | - | [4] |

| 4,5-dimethylthiazole-hydrazone (Pyridin-2-yl derivative 2b) | C6 (rat glioma), A549 (human lung adenocarcinoma) | - | - | [5] |

| Iodobenzoic acid acylhydrazones (20 and 21) | Gram-positive bacteria | 1.95–7.81 (20), 3.91–15.62 (21) | - | [6] |

| Thiazole hydrazide hydrazone 5c | B. subtilis ATCC 6051 | 2.5 | - | [3] |

| Thiazole hydrazide hydrazone 5f | E. coli ATCC 25922, K. pneumoniae ATCC 13883 | 2.5 | - | [3] |

| Steroidal hydrazones | B. cereus | 0.37–3.00 | 0.75–6.00 | [7] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Antifungal Activity

Hydrazones have also been identified as promising antifungal agents, with activity against various Candida and other fungal species.[8]

Table 2: Antifungal Activity of Novel Hydrazone Compounds

| Compound/Derivative | Fungal Strain(s) | MIC (µg/mL) | MFC (µg/mL) | Reference |

| tert-butyl-(2Z)-2-(3,4,5-trihydroxybenzylidine)hydrazine carboxylate (7b) | C. parapsilosis, T. asahii | 8–16 | - | [8] |

| 4-pyridin-2-ylbenzaldehyde] (13a) | C. parapsilosis, T. asahii | 16–32 | - | [8] |

| Iodobenzoic acid acylhydrazone 27 | Candida spp. (except C. albicans ATCC 10231) | 31.25–62.5 | 62.5 | [6] |

| Iodobenzoic acid acylhydrazone 27 | C. albicans ATCC 10231 | 15.62 | 31.25 | [6] |

| Steroidal hydrazones | Various fungal strains | 0.37–3.00 | 0.50–6.00 | [7] |

MFC: Minimum Fungicidal Concentration

Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced toxicity is a critical area of research. Hydrazones have demonstrated significant potential as anticancer agents through various mechanisms of action.[9][10][11]

Table 3: Anticancer Activity of Novel Hydrazone Compounds

| Compound/Derivative | Cell Line(s) | IC50 (µM) | Mechanism of Action/Target | Reference |

| 4-methylsulfonylbenzene scaffold hydrazones (16, 20) | Various cancer cell lines | 0.2 (16), 0.19 (20) vs EGFR; 0.13 (16), 0.07 (20) vs HER2 | EGFR and HER2 inhibition | [9] |

| 4-methylsulfonylbenzene scaffold hydrazones (9, 20) | - | 2.97 (9), 6.94 (20) vs COX-2 | COX-2 inhibition | [9] |

| N-acyl hydrazones (7a-e) | MCF-7 (breast), PC-3 (prostate) | 7.52–25.41 (MCF-7), 10.19–57.33 (PC-3) | Selective cytotoxicity | [10][11] |

| Tetracaine hydrazide-hydrazones (2f, 2m) | Colo-205 (colon) | 50.0 (2f), 20.5 (2m) at 24h; 46.0 (2f), 17.0 (2m) at 48h | Induction of apoptosis (increased Bax and Caspase-3 expression) | [12] |

| Tetracaine hydrazide-hydrazones (2k, 2p, 2s) | HepG2 (liver) | 30.5 (2k), 35.9 (2p), 20.8 (2s) at 24h; 14.8 (2k), 20.6 (2p), 14.4 (2s) at 48h | Induction of apoptosis (increased Bax and Caspase-3 expression) | [12] |

| 4,5-dimethylthiazole-hydrazone (1-naphthyl derivative 2f) | C6 (rat glioma), A549 (human lung adenocarcinoma) | - | Potential selective inhibition of type II protein kinase | [5] |

IC50: Half-maximal Inhibitory Concentration; EGFR: Epidermal Growth Factor Receptor; HER2: Human Epidermal Growth factor Receptor 2; COX-2: Cyclooxygenase-2

Signaling Pathways in Hydrazone-Mediated Anticancer Activity

Several signaling pathways are implicated in the anticancer effects of hydrazone compounds. A common mechanism involves the inhibition of receptor tyrosine kinases like EGFR and HER2, which are crucial for cancer cell proliferation and survival. Another key target is the COX-2 enzyme, often overexpressed in tumors and involved in inflammation and cancer progression. Furthermore, many hydrazones induce apoptosis, the programmed cell death, through the modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and caspases.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents with fewer side effects than traditional NSAIDs is a significant goal. Hydrazone derivatives have shown promising anti-inflammatory properties in various preclinical models.[13][14][15]

Table 4: Anti-inflammatory Activity of Novel Hydrazone Compounds

| Compound/Derivative | Model | Dosage | % Inhibition of Edema | Reference |

| N-pyrrolylcarbohydrazide (1) | Carrageenan-induced paw edema | 20 mg/kg | Significant reduction at 2nd and 3rd hours | [13][16] |

| N-pyrrolylcarbohydrazide (1) | Carrageenan-induced paw edema | 40 mg/kg | Significant reduction at 2nd and 3rd hours | [13][16] |

| Pyrrole hydrazone derivative (1A) | Carrageenan-induced paw edema | 20 mg/kg | Pronounced effects at 2nd, 3rd, and 4th hours | [13][16] |

| Phthalic anhydride based benzylidene-hydrazides (27d, 27e, 27h) | Carrageenan-induced rat paw edema | - | 58.6% (27d), 61.4% (27e), 64.0% (27h) | [15] |

| 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio]acetic acid (16d, 16e, 16j, 16k) | Carrageenan-induced paw edema | - | 63.4% (16d), 62.0% (16e), 64.1% (16j), 62.5% (16k) | [15] |

| Pyrazole-linked hydrazones (4g-i) | Bovine serum albumin denaturation | - | IC50 values of 36.25, 31.29, 34.58 µg/mL | [17] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared, typically to a concentration of 5 x 10^5 CFU/mL.

-

Serial Dilution: The hydrazone compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Observation and MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Cytotoxicity Assay - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the hydrazone compounds for a specified period (e.g., 24 or 48 hours). A control group with no treatment and a blank group with media only are included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the formazan crystals to form.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Protocol:

-

Animal Acclimatization: Laboratory animals (e.g., Wistar rats) are acclimatized to the laboratory conditions.

-

Compound Administration: The test hydrazone compounds, a standard anti-inflammatory drug (e.g., diclofenac sodium), and a vehicle control are administered to different groups of animals, typically orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion

Novel hydrazone compounds represent a rich source of biologically active molecules with significant potential for the development of new drugs to combat a range of diseases. Their demonstrated antimicrobial, anticancer, and anti-inflammatory activities, coupled with their synthetic tractability, make them an exciting area for continued research and development. The data and protocols presented in this guide offer a valuable resource for scientists and researchers working in the field of drug discovery. Further investigations into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of even more potent and selective therapeutic agents.

References

- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models [mdpi.com]

- 15. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models | Scilit [scilit.com]

- 17. Redirecting [linkinghub.elsevier.com]

A Technical Guide to 9-Anthraldehyde Hydrazone: Properties, Synthesis, and Potential Applications

This technical guide provides an in-depth overview of 9-Anthraldehyde hydrazone, a chemical compound of interest to researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications based on the broader activities of the hydrazone chemical class.

Core Compound Data

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 7512-18-7 | [1][2] |

| Molecular Formula | C₁₅H₁₂N₂ | [3] |

| Molecular Weight | 220.27 g/mol | [3] |

| Melting Point | 125-126°C | [1] |

| IUPAC Name | (E)-anthracen-9-ylmethylidenehydrazine | [4] |

| Synonyms | 9-Anthracenecarboxaldehyde hydrazone, Anthracene-9-carbaldehyde hydrazone | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between 9-Anthraldehyde and hydrazine monohydrate. Below is a detailed experimental protocol based on established laboratory methods.

Experimental Protocol: Synthesis of this compound

Materials:

-

9-Anthraldehyde

-

Hydrazine monohydrate (64-65%)

-

Absolute Ethanol

Procedure:

-

To a solution of 9-anthraldehyde (1.06 g, 5.16 mmol) in 10 ml of absolute ethanol at room temperature, add 3 ml of 64% - 65% hydrazine monohydrate (618.4 mmol).[5]

-

Heat the reaction mixture under reflux for 2 hours.[5]

-

After the reflux period, cool the mixture to room temperature.

-

Filter the resulting precipitate to collect the yellow powder.

-

Recrystallize the crude product from ethanol to yield pure this compound as a yellow solid.[5]

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis of this compound.

Spectroscopic Data

The chemical structure of this compound has been confirmed by various spectroscopic methods. The following data has been reported for this compound:

-

¹H NMR (500 MHz, CDCl₃) δ ppm: 8.80 (s, 1H), 8.49 (d, J = 8.7 Hz, 2H), 8.43 (s, 1H), 8.00 (d, J = 8.1 Hz, 2H), 7.55–7.44 (m, 4H), 5.91 (s, 2H).[5]

-

¹³C NMR (126 MHz, CDCl₃) δ ppm: 140.94, 131.42, 129.96, 128.84, 128.30, 126.73, 126.28, 125.53, 125.22, 125.16.[5]

-

FTIR-ATR (cm⁻¹): 3363 (NH₂), 1620.80 (C=N).[5]

Potential Applications and Biological Activities of Hydrazones

While specific biological activities and signaling pathway modulations for this compound are not extensively documented in publicly available literature, the broader class of hydrazone compounds is well-known for a wide range of pharmacological properties. These activities suggest potential areas of investigation for this compound.

Hydrazone derivatives have demonstrated significant therapeutic potential, including antimicrobial, antioxidant, and anticancer activities.[6] The hydrazone moiety (-NHN=CH-) is a key feature in several established drugs, such as the antitubercular agent isoniazid and the antibacterial nifuroxazide.[6][7]

The diverse biological activities reported for hydrazone-containing compounds include:

-

Antimicrobial and Antifungal: Effective against various bacterial and fungal strains.[8]

-

Anticancer: Some hydrazones exhibit cytotoxic effects against cancer cell lines.[6][8]

-

Anti-inflammatory and Analgesic: Demonstrated pain-relieving and anti-inflammatory properties.[8]

-

Anticonvulsant and Antidepressant: Activity in models of epilepsy and depression has been observed.[8]

-

Antimalarial and Antitubercular: Efficacy against the parasites and bacteria responsible for these diseases.[8]

The diagram below illustrates the potential therapeutic applications stemming from the general biological activities of the hydrazone class of compounds.

Caption: Potential Applications of Hydrazones.

In addition to potential pharmaceutical applications, this compound has been utilized as a building block in materials science. For instance, it has been used in the synthesis of novel azine compounds for the development of functional materials with specific electronic and optical properties.[5] The anthracene moiety in this compound makes it a precursor for fluorescent dyes and pigments.[9]

Conclusion

This compound is a readily synthesizable compound with well-characterized physical and spectroscopic properties. While specific biological data for this compound is limited, its chemical class, the hydrazones, is associated with a broad spectrum of pharmacological activities, suggesting that this compound could be a valuable candidate for further investigation in drug discovery and development. Furthermore, its utility in the synthesis of novel organic materials highlights its importance in the field of materials science. Further research is warranted to explore the specific biological activities and potential therapeutic applications of this compound.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | 7512-18-7 [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C15H12N2 | CID 9569464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety [scirp.org]

- 6. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

Methodological & Application

Protocol for the synthesis of 9-Anthraldehyde hydrazone from 9-Anthraldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 9-anthraldehyde hydrazone, a valuable intermediate in the development of various organic compounds and potential pharmaceutical agents. The procedure outlined is based on established chemical literature, ensuring a reliable and reproducible method for laboratory settings.

Introduction

Hydrazones are a class of organic compounds characterized by the R1R2C=NNH2 structure. They are typically formed through the condensation reaction of an aldehyde or ketone with hydrazine.[1] this compound, specifically, serves as a key building block in the synthesis of more complex molecules, including those with potential applications in materials science and medicinal chemistry. The protocol herein describes a straightforward and efficient synthesis from 9-anthraldehyde and hydrazine hydrate.

Reaction Scheme

The synthesis of this compound proceeds via a condensation reaction between 9-anthraldehyde and hydrazine hydrate, as depicted in the following scheme:

C14H9CHO + N2H4·H2O → C15H12N2 + H2O

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of this compound.[2]

Materials:

-

9-Anthraldehyde

-

Hydrazine monohydrate (64-65%)

-

Absolute Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

To a solution of 9-anthraldehyde (1.06 g, 5.16 mmol) in 10 ml of absolute ethanol at room temperature, add 64% - 65% hydrazine monohydrate (3 ml, 61.84 mmol).[2]

-

Heat the reaction mixture under reflux for 2 hours.[2]

-

After the reflux period, allow the mixture to cool to room temperature.

-

Filter the resulting yellow precipitate using a Buchner funnel.

-

Recrystallize the obtained solid from ethanol to yield pure this compound as a yellow solid.[2]

Data Summary

The following table summarizes the quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 9-Anthraldehyde | 1.06 g (5.16 mmol) | [2] |

| Hydrazine monohydrate (64-65%) | 3 ml (61.84 mmol) | [2] |

| Solvent (Absolute Ethanol) | 10 ml | [2] |

| Reaction Conditions | ||

| Temperature | Reflux | [2] |

| Reaction Time | 2 hours | [2] |

| Product | ||

| Compound | This compound | [3] |

| Molecular Formula | C15H12N2 | [3][4][5] |

| Molecular Weight | 220.27 g/mol | [3][4][5] |

| Appearance | Yellow Solid | [2] |

| Yield | 0.90 g (79%) | [2] |

| Characterization Data | ||

| 1H NMR (500 MHz, CDCl3) δ ppm | 8.80 (s, 1H), 8.49 (d, J = 8.7 Hz, 2H), 8.43 (s, 1H), 8.00 (d, J = 8.1 Hz, 2H), 7.55–7.44 (m, 4H), 5.91 (s, 2H) | [2] |

| 13C NMR (126 MHz, CDCl3) δ ppm | 140.94, 131.42, 129.96, 128.84, 128.30, 126.73, 126.28, 125.53, 125.22, 125.16, 77.34, 77.29, 77.08, 76.83 | [2] |

| FTIR-ATR (cm−1) | 3363 (NH2), 1620.80 (C=N) | [2] |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hydrazine hydrate is corrosive and a suspected carcinogen; handle with extreme care.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

This protocol provides a comprehensive guide for the successful synthesis and characterization of this compound. The straightforward nature of the reaction, coupled with a good yield, makes this a valuable procedure for researchers in organic synthesis and drug discovery.

References

- 1. Hydrazone - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety [scirp.org]

- 3. This compound | C15H12N2 | CID 9569464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 7512-18-7 [m.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols for HPLC-FL Method Development using 9-Anthraldehyde Hydrazone for Derivatization

Topic: HPLC-FL Method Development using 9-Anthraldehyde Hydrazone for Derivatization

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FL) is a powerful analytical technique renowned for its high sensitivity and selectivity. For compounds lacking native fluorescence, a derivatization step is employed to introduce a fluorescent tag. This compound, formed by the reaction of 9-Anthraldehyde with hydrazine-containing analytes or by reacting 9-Anthraldehyde with carbonyl compounds to form a fluorescent hydrazone, is an excellent derivatizing agent. The resulting hydrazone exhibits strong fluorescence, enabling the quantification of trace amounts of various analytes, particularly those containing carbonyl or hydrazine functional groups.

This document provides a comprehensive guide to developing an HPLC-FL method using this compound for derivatization. It includes detailed experimental protocols, data presentation guidelines, and visual representations of the workflow and chemical reactions.

Principle of Derivatization

The core of this method lies in the chemical reaction between 9-Anthraldehyde and a primary amine (specifically a hydrazine derivative) to form a stable, highly fluorescent hydrazone. The reaction, often catalyzed by a weak acid, proceeds via nucleophilic addition to the carbonyl group of the aldehyde, followed by dehydration to form the C=N double bond of the hydrazone.[1][2][3][4] This process effectively tags the analyte of interest with the highly fluorescent anthryl group.

The general reaction is as follows:

Analyte-NH₂ + 9-Anthraldehyde → Analyte-N=CH-Anthracene + H₂O

Experimental Protocols

Reagents and Materials

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Reagents: 9-Anthraldehyde, hydrazine sulfate (for synthesizing the reagent in-situ if not directly using a hydrazine-containing analyte), hydrochloric acid (HCl), and acetic acid.

-

Analytes: Standard solutions of the target analyte(s) (e.g., Isoniazid, hydralazine, or carbonyl-containing compounds).[5]

-

HPLC Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5][6]

Preparation of Solutions

-

9-Anthraldehyde Solution (0.05 M): Dissolve an appropriate amount of 9-Anthraldehyde in a suitable solvent such as methanol or acetonitrile.

-

Acid Catalyst (0.1 M HCl or Acetic Acid): Prepare a dilute solution of the acid catalyst in water.

-

Standard Solutions: Prepare a stock solution of the analyte in an appropriate solvent and perform serial dilutions to create calibration standards.

-

Mobile Phase: A mixture of acetonitrile and water or a buffer solution is typically used. The exact ratio should be optimized during method development.[5][6] For example, a mobile phase of methanol and Milli-Q grade water can be effective.[5]

Derivatization Procedure

-

To a specific volume of the standard or sample solution, add an excess of the 9-Anthraldehyde solution.

-

Add a small volume of the acid catalyst to facilitate the reaction.

-

The reaction mixture is then heated to facilitate the formation of the hydrazone. Optimal conditions for this reaction have been reported at 68°C for 3 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting solution containing the fluorescent derivative can then be directly injected into the HPLC system or diluted with the mobile phase if necessary.

HPLC-FL Method Parameters

The following parameters should be optimized for the specific analyte and HPLC system:

| Parameter | Recommended Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[5][6] |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water[5][6] |

| Flow Rate | 0.8 - 1.2 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 40°C |

| Fluorescence Detector | Excitation (λex): ~390 nm, Emission (λem): ~489 nm[5] |

Method Validation

A comprehensive validation of the developed HPLC-FL method should be performed according to ICH guidelines to ensure its reliability and accuracy. The key validation parameters are summarized in the table below.

| Validation Parameter | Typical Acceptance Criteria and Findings |

| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999. A study on a similar derivative showed linearity over a concentration range of 0.5 to 20 µg/mL.[5] |

| Accuracy | Recovery between 98-102%. Intra- and inter-day accuracies expressed as Relative Error (RE %) should be low, for instance, less than ±3.40%.[5] |

| Precision | Relative Standard Deviation (RSD) ≤ 2%. Intra- and inter-day precisions given as RSD % were found to be less than 1.96% and 2.47%, respectively, in a related study.[5] |

| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. A reported LOD for a similar method was 0.11 µg/mL.[5] |

| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. A reported LOQ was 0.33 µg/mL.[5] |

| Specificity | The ability to assess the analyte in the presence of its potential impurities, degradation products, and matrix components. |

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. |

Visualizations

Derivatization Reaction Workflow

Caption: Workflow for the derivatization of an analyte.

HPLC-FL Analysis Workflow

Caption: General workflow for HPLC-FL analysis.

Logical Relationship of Method Development

Caption: Key stages in HPLC-FL method development.

Conclusion

The use of 9-Anthraldehyde as a pre-column derivatization reagent provides a highly sensitive and selective method for the quantification of compounds containing hydrazine or carbonyl functionalities by HPLC with fluorescence detection. The protocols and validation guidelines presented here offer a solid foundation for researchers and drug development professionals to establish robust and reliable analytical methods for their specific applications. Careful optimization of both the derivatization reaction and the chromatographic conditions is crucial for achieving the desired performance characteristics.

References

Application of 9-Anthraldehyde Hydrazone in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthraldehyde hydrazone is a versatile and highly reactive building block in organic synthesis, particularly in the construction of a diverse array of heterocyclic compounds. The presence of the bulky anthracene moiety and the reactive hydrazone functional group makes it a valuable precursor for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The anthracene core is a known chromophore and can impart unique photophysical properties to the resulting heterocyclic systems. Furthermore, the incorporation of the anthracene nucleus into various heterocyclic scaffolds has been associated with a range of biological activities, including antimicrobial and anticancer properties.

This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds derived from this compound, including pyrazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and 4-thiazolidinones.

Synthesis of this compound

The starting material, this compound, can be readily synthesized from 9-anthraldehyde and hydrazine hydrate.

Experimental Protocol:

A solution of 9-anthraldehyde (1.0 eq.) in ethanol is treated with hydrazine hydrate (1.2 eq.). The reaction mixture is heated at reflux for 2-4 hours. Upon cooling, the product crystallizes out and can be collected by filtration, washed with cold ethanol, and dried to afford this compound as a solid.

| Reactant | Molar Eq. |

| 9-Anthraldehyde | 1.0 |

| Hydrazine Hydrate | 1.2 |

| Solvent | Ethanol |

| Reaction Time | 2-4 h |

| Temperature | Reflux |

| Typical Yield | >90% |

Application in Heterocyclic Synthesis

Synthesis of Pyrazole Derivatives

Pyrazoles are a well-known class of heterocyclic compounds possessing a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound can be utilized in the synthesis of pyrazole derivatives, for instance, through a reaction with active methylene compounds. A specific example is the synthesis of 4-[(Anthracen-9-ylmethylene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one.[1]

Reaction Scheme:

Caption: Synthesis of a pyrazol-3-one derivative.

Experimental Protocol:

A mixture of 9-anthraldehyde (1.0 eq.) and 4-aminoantipyrine (1.0 eq.) in ethanol is heated at 80°C for 3 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC). After cooling the reaction mixture, the solid product that separates is collected by filtration and recrystallized from a suitable solvent mixture (e.g., methanol/chloroform) to yield the pure pyrazole derivative.[1]

| Reactant | Molar Eq. |

| 9-Anthraldehyde | 1.0 |

| 4-Aminoantipyrine | 1.0 |

| Solvent | Ethanol |

| Reaction Time | 3 h |

| Temperature | 80°C |

| Reported Yield | High |

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are five-membered aromatic heterocycles known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4][5] A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the oxidative cyclization of N-aroylhydrazones. This general protocol can be adapted for this compound.

Reaction Scheme:

Caption: Oxidative cyclization to a 1,3,4-oxadiazole.

General Experimental Protocol (Adapted):

To a solution of the corresponding N'- (anthracen-9-ylmethylene)aroylhydrazide (1.0 eq.) in a suitable solvent (e.g., dichloromethane or dioxane), an oxidizing agent such as iodine (1.1 eq.) in the presence of a base like potassium carbonate, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq.) is added. The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-12 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate (if iodine is used) and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired 2-(anthracen-9-yl)-5-aryl-1,3,4-oxadiazole.

| Reagent/Condition | Description |

| Starting Material | N'-(anthracen-9-ylmethylene)aroylhydrazide |

| Oxidizing Agent | Iodine/K2CO3 or DDQ |

| Solvent | Dichloromethane, Dioxane |

| Reaction Time | 2-12 h |

| Temperature | Room Temperature to Reflux |

| Anticipated Yield | Moderate to High |

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including antifungal and anticancer properties.[6] One synthetic approach to 1,2,4-triazoles involves the oxidative cyclization of hydrazones with a nitrogen source.

Reaction Scheme:

Caption: Synthesis of a 1,2,4-triazole derivative.

General Experimental Protocol (Adapted):